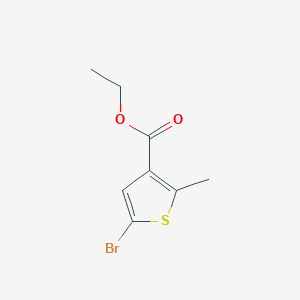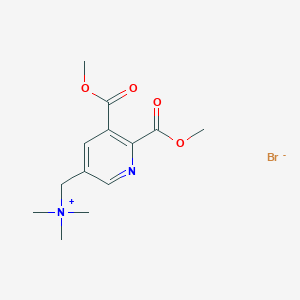![molecular formula C14H12BrFO2 B1449407 [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol CAS No. 1824017-41-5](/img/structure/B1449407.png)
[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of BFB consists of a benzene ring substituted with benzyloxy, bromo, and fluoro groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
The benzyloxy group in BFB could potentially undergo various chemical reactions. For instance, benzylic hydrogens are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Scientific Research Applications
Synthesis and Application of Related Compounds
Oxazines and Benzoxazines Synthesis : Oxazines and benzoxazines, which can be synthesized through processes involving cyclization and dehydration of related compounds, play a crucial role in the development of chiral synthons and electrophiles. This indicates the importance of similar compounds in synthetic chemistry and potential applications in creating novel molecules with specific chiral properties (Sainsbury, 1991).
Practical Synthesis of 2-Fluoro-4-bromobiphenyl : Research on synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials, highlights the challenges and solutions in creating similar bromo-fluoro compounds. The methodologies discussed could be relevant for synthesizing or manipulating [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol (Qiu et al., 2009).
Catalysis and Chemical Reactions
Methanol Synthesis and Applications : Studies on methanol synthesis, including the use of methanol as a clean-burning fuel and in hydrogen production, suggest potential research areas where [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol could find applications. Its involvement in catalysis, energy production, or as an intermediate in synthesizing other valuable chemicals could be explored (Cybulski, 1994; García et al., 2021).
Polymer Membranes for Methanol/Methyl Tert-butyl Ether Separation : The development and application of polymer membranes for separating methanol from methyl tert-butyl ether (MTBE) in fuel additive production processes could provide insights into the purification or separation techniques that might be applicable to similar compounds, including [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol (Pulyalina et al., 2020).
properties
IUPAC Name |
(5-bromo-3-fluoro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIOMDUEBYKBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)







